C22H22ClN3O4S2

Description

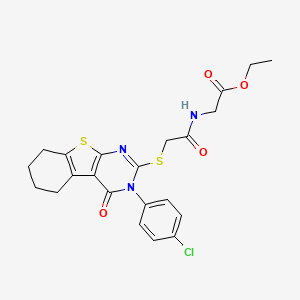

C₂₂H₂₂ClN₃O₄S₂ is a heterocyclic organic compound containing chlorine, nitrogen, sulfur, and oxygen atoms. Its structural complexity allows diverse biological and chemical applications. Key features include a sulfonyl group, aromatic rings (e.g., chlorophenyl or methoxyphenyl), and a thiazole moiety, which contribute to its reactivity and bioactivity. For example, one derivative, (2R)-1-(2-chlorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide, exhibits an EC₅₀ of 730 nM in biological assays, indicating potent activity .

Properties

Molecular Formula |

C22H22ClN3O4S2 |

|---|---|

Molecular Weight |

492.0 g/mol |

IUPAC Name |

ethyl 2-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |

InChI |

InChI=1S/C22H22ClN3O4S2/c1-2-30-18(28)11-24-17(27)12-31-22-25-20-19(15-5-3-4-6-16(15)32-20)21(29)26(22)14-9-7-13(23)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,24,27) |

InChI Key |

HYAQYSSQHHDXGG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine is synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the following steps:

Formation of the Intermediate: The synthesis begins with the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one with 4-piperidone to form an intermediate.

Cyclization: This intermediate undergoes cyclization in the presence of ethyl chloroformate to form the ethyl ester of Loratadine.

Purification: The crude product is purified through recrystallization from acetonitrile to obtain pure Loratadine.

Industrial Production Methods

Industrial production of Loratadine typically involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process includes:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using industrial-scale recrystallization and filtration techniques.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

Oxidation: Loratadine can be oxidized to form desloratadine, its active metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic reagents such as sodium methoxide can facilitate substitution reactions.

Major Products

Desloratadine: The primary product of oxidation.

Various substituted derivatives: Depending on the reagents used in substitution reactions.

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of antihistamine activity and drug design.

Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.

Medicine: Widely used in clinical studies for treating allergic rhinitis and chronic urticaria.

Industry: Employed in the formulation of over-the-counter allergy medications.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The molecular targets include histamine H1 receptors located on various cells, including mast cells and basophils .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares C₂₂H₂₂ClN₃O₄S₂ with compounds sharing similar molecular frameworks:

*Note: Observed molecular weights in may represent mass spectrometry (m/z) data rather than exact molecular weights.

Functional Group Analysis

- C₂₂H₂₂ClN₃O₄S₂ : The presence of a thiazole ring and sulfonyl group enhances its binding affinity to biological targets, such as enzymes or receptors .

- Irgasan (Triclosan): A dichlorophenoxy core provides broad-spectrum antimicrobial activity by inhibiting fatty acid synthesis .

- Naproxen Analog : The carboxylate group mimics NSAID structures, suggesting cyclooxygenase (COX) inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.